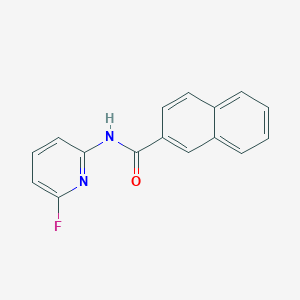
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide, also known as DFD-01, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFD-01 belongs to a class of compounds known as glyoxalase inhibitors, which have been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
科学的研究の応用
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the glyoxalase system, a key pathway involved in cancer cell survival. In diabetes, this compound has been shown to improve glucose metabolism and reduce oxidative stress, which are key factors contributing to the development of diabetic complications. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.
作用機序
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide exerts its therapeutic effects by inhibiting the activity of glyoxalase I, an enzyme that plays a key role in the detoxification of methylglyoxal, a potent glycating agent. By inhibiting glyoxalase I, this compound increases the levels of methylglyoxal, which in turn leads to the accumulation of advanced glycation end-products (AGEs) in cells. AGEs are known to contribute to the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. By increasing the levels of AGEs, this compound exerts its therapeutic effects by modulating various cellular pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in cells and animal models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In diabetes, this compound has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent the development of diabetic complications. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high potency, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions during experiments.
将来の方向性
Future research on N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic properties. Additionally, the development of novel this compound derivatives with improved solubility and stability could further enhance its therapeutic potential. Overall, this compound represents a promising therapeutic agent with broad applications in various diseases.
合成法
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,2-difluoro-3-hydroxypropylamine with glyoxal in the presence of a base. The resulting intermediate is then treated with a carboxylic acid derivative to form the final product. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c9-8(10,5-12)4-11-7(13)6-3-14-1-2-15-6/h6,12H,1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKRSSQCTYMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)



![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)